molecular formula C18H20N2OS2 B2943271 (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797562-30-1

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2943271
CAS No.: 1797562-30-1
M. Wt: 344.49
InChI Key: IQNYRLCWNNDNKD-UHFFFAOYSA-N
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Description

The compound (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone features a pyridine ring substituted with a methylthio (-SMe) group at position 2, linked via a ketone bridge to a 7-phenyl-1,4-thiazepane moiety. The 1,4-thiazepane is a seven-membered saturated ring containing one sulfur and one nitrogen atom, with a phenyl substituent at position 5.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-22-17-15(8-5-10-19-17)18(21)20-11-9-16(23-13-12-20)14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNYRLCWNNDNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multiple steps, including the formation of the pyridine and thiazepane rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
  • Key Features: Two pyrazole rings linked via a ketone to a bis-thienothiophene core. Methyl groups at positions 3 and 4 of the thienothiophene. Amino (-NH₂) substituents on pyrazole rings.
  • Comparison: Unlike the target compound’s pyridine-thiazepane system, 7b employs pyrazole-thienothiophene scaffolds. Both compounds feature sulfur-containing heterocycles (thienothiophene vs. thiazepane) and ketone bridges, but 7b’s extended π-system may reduce solubility compared to the target’s saturated thiazepane .
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
  • Key Features: Cyanopyrazolopyrimidine and thienothiophene units. Electron-withdrawing cyano (-CN) groups.
  • Comparison: The cyano groups in 10 enhance electrophilicity, contrasting with the electron-donating methylthio group in the target compound. Both compounds utilize sulfur heterocycles, but 10’s fused pyrimidine system likely increases rigidity compared to the thiazepane’s conformational flexibility .
Compounds : [1,4]Oxathiino[2,3-d]pyrimidines
  • Key Features :
    • Derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine.
    • Methylsulfanyl (-SMe) substituent analogous to the target’s pyridine-SMe group.
  • Comparison: Both systems leverage sulfur’s nucleophilicity for cyclization (e.g., base-mediated heterocycle formation). The target’s thiazepane ring may exhibit greater steric bulk than oxathiino pyrimidines, influencing reactivity .
Table 1: Comparative Data for Target Compound and Analogs
Property Target Compound (Hypothetical) Compound 7b Compound 10
Molecular Weight ~375 g/mol (estimated) 538.64 g/mol 604.71 g/mol
Key Functional Groups Pyridine-SMe, Thiazepane, Ketone Pyrazole, Thienothiophene, Ketone Pyrazolopyrimidine, Thienothiophene
IR C=O Stretch ~1700–1720 cm⁻¹ (estimated) 1720 cm⁻¹ Not reported
¹H-NMR δ (CH₃) ~2.2–2.5 ppm (thiazepane CH₂ groups) 2.22 ppm (thienothiophene-CH₃) 2.22 ppm (thienothiophene-CH₃)
Synthesis Method Likely coupling via ketone formation Reflux with DMF/EtOH and piperidine Reflux with DMF/EtOH and piperidine

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic molecule with potential biological activities. Its molecular formula is C19H21NOS2C_{19}H_{21}NOS_2 and has a molecular weight of approximately 343.5 g/mol. This compound is of interest due to its structural features that suggest possible interactions with biological targets, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name (2(Methylthio)pyridin3yl)(7phenyl1,4thiazepan4yl)methanone\text{IUPAC Name }(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential effects, particularly in the context of enzyme inhibition and anti-cancer properties. Below are key findings from recent studies:

1. Enzyme Inhibition

One significant area of research involves the compound's ability to inhibit tyrosinase , an enzyme critical for melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders.

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
(2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanoneTBD

Note: Specific IC50 values for this compound need further investigation.

2. Antioxidant Activity

Studies have suggested that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases. The antioxidant efficacy was evaluated through various assays comparing it to established antioxidants.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell LineConcentration (µM)Viability (%)Reference
B16F10≤20>80
MCF7TBDTBDTBD

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures, providing insights into potential mechanisms of action and therapeutic applications.

Case Study 1: Tyrosinase Inhibitors

A study focused on analogs of the compound demonstrated that modifications in the structure significantly affected tyrosinase inhibition potency. For instance, compounds with specific substituents showed enhanced activity compared to traditional inhibitors like kojic acid.

Case Study 2: Anticancer Activity

Research involving thiazepan derivatives has shown promising results in targeting cancer pathways. The structural similarity of (2-(Methylthio)pyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone suggests it may also engage similar pathways.

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